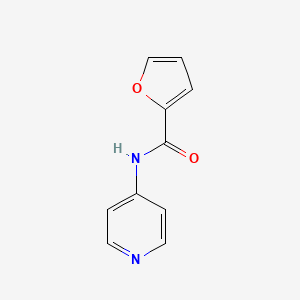

N-(pyridin-4-yl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKFGTFHSHRBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302944 | |

| Record name | N-4-Pyridinyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35218-42-9 | |

| Record name | N-4-Pyridinyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35218-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Pyridinyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pyridin 4 Yl Furan 2 Carboxamide and Its Analogues

General Amide Coupling Strategies for Furan-2-carboxamides

The formation of the amide linkage in furan-2-carboxamides is a critical step, achievable through several reliable methods. The choice of method often depends on the specific functionalities present in the starting materials and the desired scale of the reaction.

Acyl Chloride-Amine Condensation Approaches

A prevalent and effective method for synthesizing amides is the reaction between an acyl chloride and an amine. chemguide.co.uklibretexts.orgchemguide.co.uk This approach involves the conversion of a furan-2-carboxylic acid to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting furan-2-carbonyl chloride is then reacted with a pyridin-4-amine.

The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. chemguide.co.ukyoutube.com A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. chemguide.co.ukchemguide.co.uk

This method is often characterized by high yields and relatively fast reaction times. For example, ethanoyl chloride reacts violently with a cold concentrated solution of ethylamine (B1201723) to produce N-ethylethanamide. chemguide.co.uk

Carbodiimide-Mediated Coupling Methods

Carbodiimide-mediated coupling represents another versatile strategy for amide bond formation, directly joining a carboxylic acid and an amine without the need to first form an acyl chloride. wikipedia.org Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comthermofisher.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.org

To enhance reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed. wikipedia.orgpeptide.com These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, and subsequently reacts with the amine to yield the amide. The use of certain pyridinium (B92312) salts in conjunction with a tertiary amine has also been shown to improve acylation yields. researchgate.net

| Coupling Reagent | Byproduct | Solubility of Byproduct | Key Features |

| DCC | Dicyclohexylurea | Insoluble in most organic solvents | Good for solution-phase, precipitates out. peptide.com |

| DIC | Diisopropylurea | Soluble in most organic solvents | Suitable for solid-phase synthesis. peptide.com |

| EDC | Water-soluble urea | Water-soluble | Ideal for biochemical applications. peptide.comthermofisher.com |

Precursor Synthesis and Functionalization

The successful synthesis of N-(pyridin-4-yl)furan-2-carboxamide and its analogues is contingent upon the availability of appropriately functionalized precursors: pyridin-4-amine derivatives and furan-2-carboxylic acid derivatives.

Synthesis of Pyridin-4-amine Derivatives

4-Aminopyridine (B3432731), the parent amine for the target compound, can be synthesized through various routes. A common laboratory-scale method involves a three-stage synthesis starting from pyridine (B92270), proceeding through pyridine-N-oxide and 4-nitropyridine-N-oxide intermediates. The final step is the reduction of 4-nitropyridine-N-oxide, often using iron in acetic acid, which can produce 4-aminopyridine in high yield. semanticscholar.org Another approach involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids like hydrochloric or sulfuric acid. semanticscholar.org

Derivatives of 4-aminopyridine can be prepared through several methods. For instance, N-alkylation of 4-aminopyridine can be achieved, although controlling the degree of substitution can be challenging. More advanced methods for creating substituted pyridines include palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the pyridine ring. The synthesis of 4-amino-2,6-dichloropyridine (B16260) has been developed, starting from the oxidation of 2,6-dichloropyridine. researchgate.net Quaternization of the pyridine nitrogen, for example with an alkyl halide, can activate the ring for nucleophilic substitution at the 4-position. google.commdpi.com

Synthesis of Furan-2-carboxylic Acid Derivatives

Furan-2-carboxylic acid, also known as 2-furoic acid, is a readily available compound often derived from furfural, which is produced from biomass. rsc.org Derivatives of furan-2-carboxylic acid can be synthesized to introduce various functionalities into the final amide product.

One method for creating substituted furan-2-carboxylic acids is through the deprotonation of the furan (B31954) ring using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile. arkat-usa.org For example, furan-2,5-dicarboxylic acid can be synthesized from furan-2-carboxylic acid by reaction with LDA and subsequent treatment with carbon dioxide. arkat-usa.org Another route to furan-2,5-dicarboxylic acid involves the carbonate-promoted C-H carboxylation of 2-furoic acid with CO₂. rsc.org

Furthermore, various synthetic transformations can be applied to furan-2-carbaldehyde (furfural) to generate derivatives. mdpi.com These methods open up pathways to a wide array of substituted furan precursors for amide synthesis.

Advanced Synthetic Transformations for this compound Analogues

The structural diversity of this compound analogues can be expanded through advanced synthetic transformations. These methods allow for the modification of the core structure to explore structure-activity relationships for various applications.

For instance, palladium-catalyzed C-H arylation can be used to introduce aryl or heteroaryl substituents at the C3 position of a benzofuran (B130515) scaffold, which can then be converted to the corresponding carboxamide. mdpi.com While this is demonstrated on a benzofuran system, similar principles can be applied to the furan ring.

The modification of fentanyl, a potent opioid, has led to analogues with a furan-2-carboxamide moiety instead of the typical propionamide (B166681) group. nih.gov This highlights how the furan-2-carboxamide scaffold can be incorporated into more complex molecules. The synthesis of these analogues often involves the coupling of a suitable piperidine (B6355638) derivative with furan-2-carboxylic acid or its activated form.

Furthermore, the synthesis of hybrid molecules incorporating the furan-amide structure with other heterocyclic systems like pyrrolidine, piperidine, and quinoline (B57606) has been reported, often involving the condensation of the corresponding acyl chlorides with aromatic amines. researchgate.net These advanced strategies enable the creation of a vast library of this compound analogues with diverse functionalities.

Suzuki–Miyaura Cross-Coupling Reactions in Related Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org While direct synthesis of this compound using this method is not extensively documented, the principles are evident in the synthesis of structurally related compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org

In analogous systems, such as the synthesis of N-(4-arylphenyl)furan-2-carboxamides, a Suzuki-Miyaura coupling is a key step. The general strategy involves first synthesizing a precursor, N-(4-bromophenyl)furan-2-carboxamide, through the reaction of furan-2-carbonyl chloride with 4-bromoaniline. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling with various arylboronic acids to introduce diversity at the phenyl ring. researchgate.net

A typical catalytic system for such transformations includes a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403). researchgate.net The reaction is generally carried out in a suitable solvent system, often a mixture of an organic solvent and water.

Similarly, the cross-coupling of furan-2-yltrifluoroborate with a variety of aryl halides has been shown to be efficient. nih.gov This demonstrates the feasibility of coupling a furan moiety with an aromatic system, a key structural feature of this compound. The conditions for these reactions often involve a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like RuPhos and sodium carbonate as the base in an ethanol (B145695) solvent. nih.gov

The versatility of the Suzuki-Miyaura reaction is further highlighted by its application in coupling various heterocyclic substrates, including those containing nitrogen. nih.gov This suggests that a pyridyl halide or a pyridylboronic acid derivative could be effectively used as a coupling partner in the synthesis of the target molecule.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling in Related Systems

| Coupling Partners | Catalyst System | Product | Reference |

| N-(4-bromophenyl)furan-2-carboxamide and Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | N-(4-arylphenyl)furan-2-carboxamides | researchgate.net |

| Furan-2-yltrifluoroborate and Aryl bromides | Pd(OAc)₂, RuPhos, Na₂CO₃ | 2-Aryl-furans | nih.gov |

| Aryl Sulfamates and Arylboronic Acids | NiCl₂(PCy₃)₂ | Biaryls | nih.gov |

This table is generated based on data from related synthetic systems and illustrates the potential application of Suzuki-Miyaura coupling for the synthesis of this compound.

Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages, including atom economy, reduced synthesis time, and the ability to generate diverse molecular libraries. nih.govresearchgate.net

For the synthesis of furan-2-carboxamide analogues, MCRs can be a powerful tool. For instance, a one-pot reaction involving arylglyoxals, acetylacetone, and a phenol (B47542) derivative can lead to highly functionalized furans under catalyst-free conditions with a base like triethylamine. nih.gov While this specific example does not directly yield a carboxamide, it demonstrates the potential of MCRs to assemble the furan core with various substituents.

Another relevant MCR approach is the synthesis of furan-2(5H)-one derivatives from the reaction of hydroxyl derivatives, arylglyoxals, and Meldrum's acid. researchgate.net This highlights the ability to construct furan-based structures with functional groups that could be further elaborated to the desired carboxamide.

Although direct MCR synthesis of this compound is not prominently reported, the principles of MCRs suggest a plausible route. A hypothetical MCR could involve the reaction of a furan-based component, an amine (4-aminopyridine), and a carbonyl-containing species to assemble the target molecule in a convergent manner. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and the use of expensive or hazardous reagents. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.

In amidation reactions, which form the core bond of the target molecule, the choice of coupling reagent is crucial. Reagents like DMT/NMM/TsO⁻ or EDC are known to be effective for forming amide bonds, including those involving furan moieties. Microwave-assisted synthesis can also be employed to accelerate these reactions and improve yields.

For cross-coupling reactions like the Suzuki-Miyaura coupling, optimization involves screening various catalysts, ligands, bases, and solvents. For example, in the synthesis of biaryls from aryl sulfamates, NiCl₂(PCy₃)₂ was identified as an effective and bench-stable catalyst. nih.gov The choice of base and solvent can also significantly impact the reaction outcome. libretexts.org

In the context of synthesizing substituted ureas from pyridine N-oxides, a related system, a detailed optimization of reactant stoichiometry and catalyst loading was performed. researchgate.net It was found that using 1.5 equivalents of dimethylcyanamide (B106446) was optimal for achieving high conversion. researchgate.net This type of systematic optimization is directly applicable to improving the synthesis of this compound.

Furthermore, the design of experiments (DOE) using methodologies like Response Surface Methodology (RSM) can be a powerful tool to systematically optimize reaction conditions such as temperature and catalyst concentration to achieve the highest possible yields. rsc.org

Table 2: Parameters for Optimization in Amide Synthesis

| Parameter | Variables | Desired Outcome |

| Coupling Reagent | HATU, HOBt/EDC, T3P, etc. | High yield, minimal side products |

| Base | DIPEA, Et₃N, NMM | Efficient acid scavenging, no side reactions |

| Solvent | DMF, DCM, THF | Good solubility of reactants, optimal reaction rate |

| Temperature | Room temperature, elevated temperatures | Faster reaction, complete conversion |

| Reaction Time | Monitored by TLC or LC-MS | Minimal reaction time for completion |

This table presents key parameters that are typically optimized in the synthesis of amides to improve reaction efficiency and yield.

Structural Characterization of N Pyridin 4 Yl Furan 2 Carboxamide

Spectroscopic Analysis Techniques

Spectroscopic methods provide a detailed view into the molecular architecture of N-(pyridin-4-yl)furan-2-carboxamide, confirming the connectivity of its constituent furan (B31954) and pyridine (B92270) rings through a central carboxamide linkage.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan and pyridine rings, as well as the amide proton. Based on the analysis of closely related structures, such as N²-N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide, the chemical shifts can be predicted. mdpi.com The protons on the pyridine ring typically appear in the downfield region, with those adjacent to the nitrogen atom being the most deshielded. The furan protons will also show characteristic shifts. The amide proton (N-H) is expected to appear as a singlet, with its chemical shift being sensitive to the solvent and concentration.

| Predicted ¹H NMR Data for this compound |

| Proton Type |

| Amide (N-H) |

| Pyridine (α to N) |

| Pyridine (β to N) |

| Furan (H5) |

| Furan (H3) |

| Furan (H4) |

| Predicted ¹³C NMR Data for this compound |

| Carbon Type |

| Carbonyl (C=O) |

| Furan (C2) |

| Furan (C5) |

| Pyridine (C4) |

| Pyridine (C2, C6) |

| Pyridine (C3, C5) |

| Furan (C3) |

| Furan (C4) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₈N₂O₂, the expected exact mass can be calculated.

Upon ionization, the molecule will undergo characteristic fragmentation. The amide bond is a likely site for cleavage, which would result in fragments corresponding to the furanoyl cation and the aminopyridine radical cation, or their respective counterparts. The analysis of these fragment ions allows for the confirmation of the connectivity of the furan and pyridine rings through the amide linkage.

| Expected Mass Spectrometry Data for this compound |

| Analysis |

| Molecular Ion (M⁺) |

| Major Fragment 1 |

| Major Fragment 2 |

Infrared Spectroscopy (IR) for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

The most prominent peaks would include the N-H stretching vibration of the secondary amide, the C=O stretching of the amide carbonyl group, and C-N stretching vibrations. The aromatic C-H and C=C stretching vibrations from both the furan and pyridine rings will also be present. The synthesis and characterization of related compounds like N-(pyridin-2-ylmethyl)furan-2-carboxamide have utilized FT-IR to confirm the presence of these key functional groups. researchgate.net

| Expected IR Absorption Bands for this compound |

| Functional Group |

| N-H Stretch (Amide) |

| C-H Stretch (Aromatic) |

| C=O Stretch (Amide) |

| C=C Stretch (Aromatic) |

| C-N Stretch |

Chromatographic Purity Assessment

To ensure the integrity of research findings, the purity of a synthesized compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose. For this compound, a reverse-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions used. Commercial suppliers of this compound confirm the availability of such analytical data. lookchem.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared with the theoretically calculated values based on the molecular formula (C₁₀H₈N₂O₂). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.

| **Theoretical Elemental Composition of this compound (C₁₀H₈N₂O₂) ** |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

| Oxygen (O) |

Structure Activity Relationship Sar Studies of N Pyridin 4 Yl Furan 2 Carboxamide and Derivatives

Systematic Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring often serves as a crucial hydrogen bond acceptor and participates in various non-covalent interactions within a target's binding site. Modifications to this ring can significantly alter a compound's electronic properties, lipophilicity, and steric profile.

The introduction of halogen atoms (F, Cl, Br, I) to the pyridine ring is a common strategy in medicinal chemistry to modulate bioactivity. Halogens can influence a molecule's properties in several ways, including altering its electron density and improving its ability to penetrate biological membranes. For instance, in related heterocyclic compounds, the position and nature of the halogen substituent are critical. Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that halogen substitution on an aromatic ring can significantly affect inhibitory activity. nih.gov

Generally, the introduction of a halogen can lead to enhanced binding affinity through the formation of halogen bonds with protein residues. For example, moving a chlorine atom on a benzyl (B1604629) ring from the 4-position to the 2-position resulted in a five-fold decrease in activity in a series of carbonic anhydrase inhibitors, highlighting the regioselectivity of these interactions. nih.gov Similarly, replacing a 4-chloro substituent with a 4-fluoro group led to a seven-fold decrease in activity, indicating that both the position and the type of halogen are crucial. nih.gov In the context of N-(pyridin-4-yl)furan-2-carboxamide, halogenation at the C-2 or C-3 positions of the pyridine ring would be expected to modulate the basicity of the pyridine nitrogen and introduce new potential interactions, thereby influencing biological activity.

Table 1: Predicted Impact of Halogenation on the Pyridine Ring of this compound Analogs

| Position of Substitution | Substituent | Expected Effect on Bioactivity | Rationale |

|---|---|---|---|

| C-2 | -F, -Cl, -Br | Moderate to Significant Change | Alters basicity of pyridine nitrogen; potential for halogen bonding; steric hindrance with the furan-carboxamide group. |

| C-3 | -F, -Cl, -Br | Significant Change | Alters electronic distribution and dipole moment; potential for new interactions with the target protein. |

The addition of alkyl or aryl groups to the pyridine ring can have profound effects on the molecule's lipophilicity and steric bulk. In a series of 1,2,4-triazole-3-carboxamides, the introduction of long-chain alkyl groups, such as n-decyloxymethyl, led to a significant increase in anti-leukemia activity. nih.gov This suggests that enhancing lipophilicity can improve cell membrane permeability or interactions with hydrophobic pockets in the target protein.

Aryl substitutions can introduce additional π-π stacking interactions. However, the increased steric bulk can also be detrimental if the binding pocket is constrained. In the development of analgesic agents, the isosteric replacement of a phenyl group with various heteroaryl substituents on a piperidine (B6355638) ring led to compounds with high potency, demonstrating the value of exploring different aryl groups. nih.gov For this compound, adding a small alkyl group like methyl at the C-2 or C-3 position could fine-tune its interaction with a target, while a larger aryl group might require a sufficiently large binding pocket to be accommodated.

Table 2: Predicted Influence of Alkyl and Aryl Substitutions on the Pyridine Ring

| Position of Substitution | Substituent | Expected Effect on Bioactivity | Rationale |

|---|---|---|---|

| C-2 or C-3 | -CH₃ | Potential Increase | Increases lipophilicity; may provide beneficial steric interactions. |

| C-2 or C-3 | -Phenyl | Variable | Potential for π-π stacking; may cause steric hindrance depending on the target's topology. |

| C-2 or C-3 | -CF₃ | Potential Increase | Electron-withdrawing group alters electronics; increases lipophilicity. |

Modifications to the Furan (B31954) Ring

The furan ring is another key component that can be modified to improve the pharmacological profile of this compound. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking.

The furan ring is a common scaffold in bioactive compounds, and its substitution can fine-tune activity. nih.gov In a study of 5-aryl-furan-2-carboxamide derivatives, systematic investigation of substituents on the C-5 aryl group led to the identification of a 3,4-difluorophenyl analog with high potency as a urotensin-II receptor antagonist. nih.gov This highlights that substitutions on the furan ring, or on groups attached to it, are critical for optimizing interactions.

For the this compound scaffold, adding small alkyl or electron-withdrawing groups to the C-4 or C-5 positions of the furan ring could enhance binding affinity. For example, a methyl group could occupy a small hydrophobic pocket, while a nitro group could introduce additional hydrogen bonding opportunities. Research on quinoxaline–arylfuran derivatives showed that the nature of substituents on the phenyl ring attached to the furan had a significant effect on anticancer activity. mdpi.com

Table 3: Potential Effects of Substituents on the Furan Moiety

| Position of Substitution | Substituent | Potential Effect on Bioactivity | Rationale |

|---|---|---|---|

| C-5 | -Methyl | Potential Increase | Fills small hydrophobic pockets in the binding site. |

| C-5 | -Phenyl | Variable | Can introduce favorable π-π interactions but may also lead to steric clashes. |

| C-4 | -Bromo | Potential Increase | Alters electronic properties and provides a site for further modification. |

| C-5 | -NO₂ | Potential Increase or Decrease | Strong electron-withdrawing group; potential for hydrogen bonding; may alter overall geometry. |

Bioisosteric replacement is a strategy used to replace one functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The furan ring in this compound can be replaced by other five-membered heterocyclic rings such as thiophene (B33073), pyrrole (B145914), or even six-membered rings like benzene. researchgate.net

Table 4: Bioisosteric Replacements for the Furan Ring

| Original Moiety | Bioisosteric Replacement | Expected Outcome | Rationale for Replacement |

|---|---|---|---|

| Furan | Thiophene | Similar or improved activity | Thiophene is a classic bioisostere of furan, often leading to similar biological profiles with altered metabolic stability. |

| Furan | Pyrrole | Altered hydrogen bonding | The N-H group in pyrrole can act as a hydrogen bond donor, unlike the furan oxygen. |

| Furan | Thiazole | Altered geometry and electronics | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and change the ring's electronic nature. |

| Furan | Phenyl | Increased lipophilicity | Removes the heteroatom, which can impact hydrogen bonding potential and increase hydrophobicity. |

Variations in the Carboxamide Linkage

The carboxamide linkage is a critical structural element, providing rigidity and specific hydrogen bonding patterns (one hydrogen bond donor and one acceptor). Modifications to this linker can significantly impact a compound's conformational preferences and its ability to bind to a target.

Strategies for modifying the carboxamide linkage include:

N-Alkylation/N-Arylation: Replacing the amide N-H with an N-alkyl or N-aryl group removes a hydrogen bond donor, which can be detrimental if this interaction is crucial for binding. However, it can also increase metabolic stability and lipophilicity.

Reverse Amide: Reversing the amide linkage to form a furan-N(H)-C(=O)-pyridine scaffold would alter the orientation of the hydrogen bond donor and acceptor, potentially leading to a different binding mode.

Bioisosteric Replacement: The entire amide group can be replaced with other functional groups such as a sulfonamide, a ketone, or an ester. Each replacement would have a distinct impact on the molecule's electronic properties, hydrogen bonding capacity, and rotational freedom. For example, replacing a carboxamide with a sulfonamide introduces a tetrahedral geometry at the sulfur atom and provides two hydrogen bond acceptors (the sulfonyl oxygens).

In the development of sigma receptor ligands, N-alkylation and N-arylation of a benzofuran-2-carboxamide (B1298429) core were key steps in achieving high affinity. nih.gov This demonstrates that while the amide N-H is often considered important, its removal can sometimes be beneficial.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsonline.comnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the physicochemical properties that are important for biological function.

The first step in QSAR modeling is to numerically represent the chemical structures using molecular descriptors. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. wiley.comnih.govresearchgate.net The selection of appropriate descriptors is critical for developing a predictive QSAR model.

For heterocyclic compounds like this compound, a variety of descriptors can be relevant. For example, in QSAR studies of other anticancer agents, descriptors related to molecular size, shape, lipophilicity, and electronic properties have been shown to be important. nih.govresearchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight (MW), Number of atoms | Basic information about the composition of the molecule. |

| Topological | Zagreb index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Relate to the 3D shape and size of the molecule. |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |

| Hydrophobicity | LogP | Represents the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

This table lists common molecular descriptors and the type of structural information they represent, which are frequently used in QSAR modeling of drug-like molecules.

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation of the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents the regression coefficients and D represents the molecular descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds (R²pred) are essential to ensure the model's reliability. nih.govmdpi.com A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Table 4: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for external test set) | Measures the ability of the model to predict the activity of new, unseen compounds. | > 0.6 |

| F-statistic | Indicates the statistical significance of the regression model. | High value |

This table outlines key statistical parameters used to validate the performance of a QSAR model, with generally accepted threshold values for a robust model. nih.gov

Mechanistic Investigations of Biological Activities of N Pyridin 4 Yl Furan 2 Carboxamide

Enzyme Inhibition Studies

The inhibitory potential of N-(pyridin-4-yl)furan-2-carboxamide has been evaluated against a range of enzymes from different biological domains, including those essential for cancer cell metabolism, viral replication, and bacterial survival.

Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often overexpressed in cancer cells. While numerous inhibitors of NAMPT have been developed, including various pyridine-containing compounds, current research data does not indicate that this compound has been specifically evaluated as an inhibitor of this enzyme. Studies on NAMPT inhibitors have focused on other structural classes, such as 1H-pyrazolo[3,4-b]pyridine derivatives and 3-pyridyl azetidine (B1206935) ureas.

Modulation of Viral Proteases (e.g., SARS-CoV 3CLpro)

The main protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The broad class of molecules incorporating pyridine (B92270), pyrimidine, and carboxamide fragments has been investigated for inhibitory activity against this protease. However, specific studies detailing the direct modulation or inhibition of SARS-CoV-2 3CLpro by this compound are not available in the current body of scientific literature.

Evaluation Against Bacterial Enzymes (e.g., β-lactamase, InhA)

The rise of antibiotic resistance has spurred research into new inhibitors of essential bacterial enzymes.

β-lactamase: These enzymes confer resistance to β-lactam antibiotics. Research has been conducted on structurally related compounds, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which have shown promising antibacterial effects against extended-spectrum β-lactamase (ESBL) producing E. coli. However, there is no specific data available on the evaluation of this compound against β-lactamase.

InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a vital enzyme in the synthesis of mycolic acids, a key component of the bacterial cell wall. While various carboxamide derivatives have been explored as InhA inhibitors, specific inhibitory studies involving this compound have not been reported.

Succinate (B1194679) Dehydrogenase Inhibition Assessment

Succinate dehydrogenase (SDH) is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. It has become a significant target for the development of fungicides. Various pyrazole-4-carboxamide derivatives have been identified as potent SDH inhibitors. Despite the carboxamide functional group, there is currently no published research assessing the inhibitory activity of this compound against succinate dehydrogenase.

Monkeypox DNA Polymerase and Profilin-like Protein A42R Interaction Analysis

In the search for therapeutics against the monkeypox virus (MPXV), computational methods have been employed to identify potential inhibitors of key viral proteins. Two such targets are the DNA polymerase and the profilin-like protein A42R, which is involved in viral morphogenesis.

In-silico screening studies have identified compounds with a furan-2-carboxamide moiety as having potential interactions with the A42R protein. For instance, a related compound, N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide, was highlighted for its high docking score, suggesting a strong binding affinity for A42R. Molecular dynamics simulations further supported the stability of this interaction. However, it is important to note that these are computational predictions for a structurally similar molecule, and direct experimental analysis of this compound's interaction with MPXV proteins has not been documented.

Receptor Agonist/Antagonist Profiling

The characterization of a compound's activity at various receptors is fundamental to understanding its pharmacological profile. While numerous carboxamide-containing molecules have been profiled for their agonist or antagonist activities at receptors like serotonin (B10506) (5-HT) and muscarinic acetylcholine (B1216132) (M1) receptors, a specific agonist/antagonist profile for this compound is not available in published scientific literature. Therefore, its effects on receptor-mediated signaling pathways remain uncharacterized.

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Research into the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) has identified various chemical scaffolds, including non-basic 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives and piperidin-4-yl-urea compounds. nih.govnih.gov These antagonists are being explored for their potential in treating obesity. nih.gov However, based on currently available scientific literature, there is no direct evidence to suggest that this compound itself acts as an antagonist for the MCH-R1 receptor. The active compounds identified in these studies possess distinct structural features from the subject compound.

Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a significant target for the treatment of cognitive disorders. nih.gov Selective agonists of this receptor are sought for their potential therapeutic benefits. Studies have identified potent and selective agonists, such as (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), which features a benzofuran (B130515) core. nih.gov Other research has focused on positive allosteric modulators (PAMs) as an alternative to direct agonists to enhance natural cholinergic signals without causing significant receptor desensitization. biorxiv.org While various furan-carboxamide and pyridine-containing molecules have been investigated for their activity at α7 nAChR, there is no specific data in the reviewed literature to confirm that this compound functions as an agonist at this receptor.

Opioid Receptor Agonism/Antagonism (if relevant to specific analogues)

Specific analogues of this compound, particularly those related to fentanyl, have been extensively studied for their interaction with opioid receptors.

A prominent analogue is Furanylfentanyl , or N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide. wikipedia.orgeuropa.eu This compound is a synthetic opioid and a potent, selective µ-opioid receptor agonist. europa.eunih.gov The major pharmacological effects of fentanils, including their analgesic activity and respiratory depression, are mediated through the activation of µ-opioid receptors. europa.eu In vitro binding studies have quantified the affinity of furanylfentanyl for opioid receptors. nih.gov

Conversely, other research has shown that substituting the propionyl group of fentanyl with other acyl groups can alter activity. For instance, certain 2- or 3-furyl compounds have been found to act as opioid antagonists, with some selectively reversing respiratory depression without affecting analgesia. nih.gov This highlights the critical role of the acyl group in determining the pharmacological profile of 4-anilidopiperidine derivatives.

| Analogue | Receptor | Activity | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| Furanylfentanyl | µ-opioid receptor | Agonist | 0.028 ± 0.008 nM | nih.gov |

| Furanylfentanyl | δ-opioid receptor | Agonist | 54 ± 15 nM | nih.gov |

| Furanylfentanyl | κ-opioid receptor | Agonist | 59.2 ± 6.4 nM | nih.gov |

Cellular Pathway Modulation

The furan-2-carboxamide scaffold is present in various molecules that demonstrate significant effects on fundamental cellular pathways, including cell survival, proliferation, and death.

Effects on Cell Viability and Proliferation

Derivatives of furan-2-carboxamide have shown potent anti-proliferative properties. A novel furan-2-carboxamide based small molecule, identified as SH09, acts as a microtubule stabilizing agent and exhibits strong anti-proliferative activity against a panel of cancer cells, with IC₅₀ values ranging from 4 µM to 8 µM. nih.gov Similarly, a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.govmdpi.com For example, p-tolylcarbamothioyl)furan-2-carboxamide reduced the viability of hepatocellular carcinoma cells to 33.29% at a concentration of 20 μg/mL. nih.govmdpi.com These findings indicate that the furan-2-carboxamide moiety is a promising scaffold for the development of new anti-cancer agents.

| Compound Class | Cell Line | Effect | IC₅₀ / Concentration | Source |

|---|---|---|---|---|

| Furan-2-carboxamide derivative (SH09) | Various cancer cells | Anti-proliferative | 4 µM - 8 µM | nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | Reduced cell viability to 33.29% | 20 µg/mL | nih.govmdpi.com |

Induction of Cell Death Mechanisms (Apoptosis, Necrosis)

Compounds containing the furan-2-carboxamide structure can induce programmed cell death. The microtubule-stabilizing agent SH09, a furan-2-carboxamide derivative, was found to induce mitotic arrest in the G2/M phase of the cell cycle, which subsequently leads to apoptosis. nih.gov The induction of apoptosis was confirmed in HeLa cells using Annexin V-FITC/PI double staining, which revealed a potent cytotoxic effect. nih.gov Other studies on different carboxamide derivatives have also linked their cytotoxic action to the induction of apoptosis. For instance, certain indole (B1671886) derivatives trigger Nur77-dependent apoptosis to exert their anti-cancer effects. nih.gov

NAD+/ATP Depletion in Cellular Systems

The cellular energy and signaling molecule Nicotinamide Adenine Dinucleotide (NAD+) is a critical player in cellular metabolism and DNA repair. Poly(ADP-ribose) polymerase (PARP) is an enzyme that uses NAD+ as a substrate to carry out its functions in DNA repair. nih.gov Inhibitors of PARP (PARPi) often function by competing with NAD+ at the enzyme's catalytic site. frontiersin.org The design of PARP inhibitors has included benzamide (B126) and other carboxamide derivatives that mimic the nicotinamide part of NAD+. nih.gov While the furan-2-carboxamide scaffold has been used in the development of PARP inhibitors, there is no direct published research demonstrating that this compound specifically causes NAD+ or ATP depletion in cellular systems. The potential for such an effect is inferred from the mechanism of action of structurally related PARP inhibitors. frontiersin.orgresearchgate.net

Target Identification and Validation Methodologies

The exploration of the biological activities of the chemical compound this compound is an area of ongoing scientific inquiry. While the specific biological targets of this compound are not yet fully elucidated in publicly available research, the methodologies for identifying and validating such targets are well-established within the fields of chemical biology and drug discovery. These approaches are designed to pinpoint the molecular entities—such as enzymes, receptors, or other proteins—with which a compound interacts to elicit a biological response and to confirm the significance of these interactions.

The process of target identification for a compound like this compound would typically commence with broad, high-throughput screening assays. These initial screens cast a wide net to identify potential areas of biological activity. Based on the structural motifs present in this compound—namely the furan-2-carboxamide core and the pyridine ring—research efforts would likely be directed toward targets where similar chemical structures have shown activity. For instance, derivatives of furan-2-carboxamide have been investigated for a range of biological effects, including antimicrobial and anticancer properties.

Once a preliminary "hit" is observed in these initial screens, more focused methodologies are employed to identify the specific molecular target. These can be broadly categorized into several approaches:

Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target protein. One common method is affinity chromatography, where a modified version of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This approach uses reactive probes that are structurally similar to the compound of interest to covalently label active enzymes in a complex biological sample. By comparing the labeling pattern in the presence and absence of this compound, researchers can identify the enzymes that the compound interacts with.

Computational Approaches: In silico methods, such as molecular docking and virtual screening, play a crucial role in modern target identification. A three-dimensional model of this compound would be computationally docked into the binding sites of a library of known protein structures. The resulting docking scores and predicted binding poses can suggest potential targets, which are then prioritized for experimental validation.

Following the identification of a potential target, the subsequent and critical step is target validation. This process aims to confirm that the interaction between the compound and the identified target is responsible for the observed biological effect. Key validation methodologies include:

Biochemical and Biophysical Assays: These direct assays measure the binding affinity and kinetics of the interaction between this compound and the purified target protein. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various enzymatic assays are standard. For example, if the identified target is a kinase, an in vitro kinase assay would be performed to measure the ability of the compound to inhibit the enzyme's activity.

Cell-Based Assays: To understand the compound's effect in a more biologically relevant context, a variety of cell-based assays are utilized. These can include reporter gene assays, where the activity of a specific signaling pathway is monitored, or cellular thermal shift assays (CETSA), which can confirm target engagement within intact cells.

Genetic Approaches: Genetic manipulation of the target in cell lines or model organisms is a powerful validation tool. Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock down or knock out the gene encoding the putative target. If the biological effect of this compound is diminished or abolished in these modified cells, it provides strong evidence for the target's role.

A summary of potential target identification and validation methodologies applicable to this compound is presented in the table below.

| Methodology Category | Specific Technique | Purpose |

| Target Identification | High-Throughput Screening (HTS) | Initial broad screening for biological activity. |

| Affinity Chromatography | Isolation of binding partners from cell lysates. | |

| Activity-Based Protein Profiling (ABPP) | Identification of enzyme targets based on activity. | |

| Molecular Docking | In silico prediction of potential protein targets. | |

| Target Validation | Isothermal Titration Calorimetry (ITC) | Measurement of binding affinity and thermodynamics. |

| Surface Plasmon Resonance (SPR) | Analysis of binding kinetics and affinity. | |

| Enzymatic Assays | Quantification of the compound's effect on enzyme activity. | |

| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in cells. | |

| CRISPR/RNAi | Genetic validation of the target's role in the compound's mechanism. |

The systematic application of these methodologies is essential to unravel the precise mechanisms by which this compound exerts its biological effects. While specific research on this compound is not extensively documented in the public domain, the established pathways for target identification and validation provide a clear roadmap for future investigations.

Computational Chemistry and Molecular Modeling of N Pyridin 4 Yl Furan 2 Carboxamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Although no specific docking studies for N-(pyridin-4-yl)furan-2-carboxamide have been published, research on analogous structures provides insights into its potential interactions. For instance, studies on furan- and pyridine-containing carboxamides often reveal key interactions such as hydrogen bonding and pi-pi stacking. The nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms in the carboxamide linker are potential hydrogen bond acceptors and donors, respectively. The furan (B31954) and pyridine rings can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket.

A related compound, 4-(furan-2-carbonyl)-N-(pyridin-2-yl)piperazine-1-carboxamide , has been identified as a ligand in a protein structure deposited in the Protein Data Bank (PDB ID: 7FV5), though the specific protein and the nature of the interactions are not detailed in the available search results. Analysis of such a co-crystal structure would typically reveal precise binding modes.

In a hypothetical docking scenario of this compound, one would anticipate the following potential interactions:

| Interaction Type | Potential Involved Moieties of the Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyridine Nitrogen, Carboxamide N-H, Carboxamide C=O | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Pi-Pi Stacking | Furan Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Furan Ring, Pyridine Ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

Screening of Virtual Compound Libraries for Novel Interactions

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there is no direct evidence of this compound being used as a query in virtual screening, its structural motifs are common in many compound libraries.

The process typically involves:

Library Preparation: A large database of chemical compounds is prepared in a computationally accessible format.

Target-Based Screening: A known protein structure is used, and compounds from the library are docked into its active site.

Scoring and Ranking: The binding poses are evaluated using a scoring function, and the compounds are ranked based on their predicted binding affinity.

Derivatives of furan-carboxamide have been explored in virtual screening campaigns for various targets, suggesting that this compound would be a viable candidate for inclusion in such libraries to explore its potential biological activities.

Molecular Dynamics (MD) Simulations

MD simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are instrumental in understanding the stability of ligand-protein complexes and the specific interactions that contribute to binding.

Stability and Conformational Dynamics of Ligand-Receptor Complexes

No specific MD simulation studies have been published for this compound. However, MD simulations of similar carboxamide-containing ligands have been performed to assess the stability of their binding to various receptors. These studies typically analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD profile indicates that the ligand remains bound in a consistent orientation within the active site.

Investigation of Binding Site Residues and Interactions

MD simulations allow for a detailed investigation of the dynamic interactions between a ligand and the amino acid residues of the binding site. By analyzing the simulation trajectory, researchers can identify key residues that form persistent hydrogen bonds, hydrophobic contacts, or water-bridged interactions with the ligand. This information is invaluable for understanding the determinants of binding affinity and for guiding lead optimization. For this compound, MD simulations would be crucial to confirm the stability of the interactions predicted by molecular docking and to reveal the dynamic nature of its binding.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties.

Although specific DFT calculation results for this compound are not available in the reviewed literature, DFT is routinely used to study related molecules. These calculations can provide valuable data on:

Optimized Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Electronic Properties: Determining the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface. This information helps to identify reactive sites on the molecule.

Vibrational Frequencies: Calculating the infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

Reactivity Descriptors: Quantifying global and local reactivity indices, such as chemical hardness, softness, and electrophilicity, which provide insights into the chemical behavior of the molecule.

For this compound, DFT calculations would be essential to understand its intrinsic electronic properties and reactivity, which underpin its potential interactions with biological macromolecules.

Electronic Structure and Reactivity Predictions

The electronic character of this compound is determined by the interplay of its three constituent parts: the electron-rich furan ring, the electron-deficient pyridine ring, and the connecting amide linkage. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule and to predict its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific DFT calculations for this compound are not extensively published, data from related furan-carboxamide and pyridine derivatives can provide valuable context. For instance, DFT studies on various pyridine derivatives have shown a wide range of HOMO-LUMO gaps depending on the nature and position of substituents. researchgate.net Similarly, computational analyses of furan-carboxamide derivatives have been used to ascertain their reactivity. researchgate.net In general, the furan ring and the amide nitrogen's lone pair contribute significantly to the HOMO, making this region susceptible to electrophilic attack. Conversely, the pyridine ring, particularly the nitrogen atom and the carbons at positions 2, 4, and 6, along with the amide carbonyl group, contribute to the LUMO, indicating these are sites for potential nucleophilic attack.

Another important tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show a negative potential around the furan's oxygen atom and the carbonyl oxygen of the amide. A region of positive potential would likely be found around the amide N-H proton and the pyridine ring's nitrogen atom.

Comparative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Rufinamide (a triazole-carboxamide) | B3LYP/6-311++g(d,p) | - | - | ~6.04 | researchgate.net |

| 4-Phenylpyrimidine | DFT | - | - | 4.98 | researchgate.net |

| N-methylfuran-2-carboxamide (model) | QM | - | - | - | nih.gov |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape. This compound possesses several rotatable bonds, leading to a variety of possible conformations. The most critical of these are the rotations around the C(furan)-C(amide) bond and the C(amide)-N(amide) bond.

Conformational analysis and the generation of potential energy landscapes are performed computationally to identify the most stable, low-energy conformations of the molecule. This is often achieved by systematically rotating specific dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. researchgate.netuni-muenchen.de

Studies on related N-aryl and N-alkyl furan-2-carboxamides have shown that the planarity of the molecule is a key factor. researchgate.netnih.gov The amide bond (C-N) itself has a significant barrier to rotation due to partial double-bond character, leading to distinct cis and trans isomers. The trans conformation, where the furan ring and the pyridine ring are on opposite sides of the C-N bond, is generally more stable.

Furthermore, the relative orientation of the furan and pyridine rings is of great interest. Research on similar bi-aryl carboxamides has identified different conformational types, such as planar, semi-skew, and skew, based on the dihedral angles between the aromatic rings and the amide plane. researchgate.net The planarity can be influenced by intramolecular hydrogen bonds, for example, between the amide N-H and the furan oxygen, although in the case of this compound, such an interaction is not geometrically favored. The final conformation in a biological environment will be a balance between these intramolecular forces and interactions with the solvent or a protein binding pocket.

Key Conformational Features of Related Amide Structures

| Compound/System | Key Finding | Methodology | Reference |

|---|---|---|---|

| N-methylfuran-2-carboxamide | Despite a non-optimal S(5)-type H-bond geometry, it retains a largely eclipsed conformation. | NMR and QM Torsional Energy Profile | nih.gov |

| Furan-2,5-dicarboxamides | Can adopt planar, semi-skew, and skew conformations depending on substituents. | X-ray Crystallography | researchgate.net |

| Peptidyl-prolyl fragments | Amide bond rotation preferentially proceeds through a defined transition-state structure. | Computational Studies | rsc.org |

Preclinical Pharmacological Evaluation of N Pyridin 4 Yl Furan 2 Carboxamide

In Vitro Efficacy Studies

Antibacterial Activity Against Multi-Drug Resistant Strains

While research into the direct antibacterial effects of N-(pyridin-4-yl)furan-2-carboxamide is ongoing, studies on related furan-2-carboxamide derivatives have shown promising results against various bacterial strains. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant inhibitory effects against both bacterial and fungal pathogens. nih.gov Specifically, derivatives containing a 2,4-dinitrophenyl group exhibited notable inhibition zones ranging from 9–17 mm and MIC values between 150.7–295 μg/mL against the tested strains. nih.gov

It is important to note that a pyridine (B92270) carboxamide derivative, MMV687254, was found to be highly active against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but it was inactive against other pathogens such as Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.gov This specificity suggests that the core pyridine carboxamide scaffold may have a narrow spectrum of antibacterial activity primarily targeting mycobacteria.

Further research is needed to specifically evaluate the activity of this compound against multi-drug resistant strains like E. coli, A. baumannii, and Methicillin-resistant Staphylococcus aureus (MRSA).

Antitubercular Activity (Mycobacterium tuberculosis)

A pyridine carboxamide derivative, identified as MMV687254, has shown significant promise as an anti-tubercular agent. nih.gov This compound demonstrated specific activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.gov Mechanistic studies revealed that MMV687254 is a prodrug that requires activation by the amidase AmiC from M. tuberculosis to exert its antimycobacterial effect. nih.gov Interestingly, the compound was found to be as effective as isoniazid (B1672263) in inhibiting the growth of M. tuberculosis within macrophages, where it acted in a bactericidal manner by inducing autophagy. nih.gov Structure-activity relationship (SAR) studies have led to the identification of more potent lead candidates based on this pyridine carboxamide scaffold, which also showed activity against drug-resistant clinical strains of M. tuberculosis. nih.gov

Antiviral Activity

Currently, there is limited direct evidence available from the provided search results regarding the specific antiviral activity of this compound against SARS-CoV and Monkeypox virus.

However, the broader class of furan (B31954) derivatives has been investigated for antiviral properties. For instance, a polyherbal formulation, Kabasura Kudineer, containing various chemical constituents including those with furan-like structures, was evaluated for its potential against the Monkeypox virus through in silico studies. nih.gov These computational analyses identified several compounds within the formulation with high binding affinities to key viral proteins, suggesting potential antiviral activity. nih.gov

Further empirical research is required to determine the direct antiviral efficacy of this compound against specific viruses like SARS-CoV and Monkeypox.

Anticancer Activity in Hematological Malignancies and Solid Tumors

The furan nucleus is recognized as a pharmacologically active entity, and compounds containing a furan ring have garnered attention for their potential anticancer activities. researchgate.net Furan-2-carboxamide, for example, has demonstrated potent antiproliferative activity against a variety of cancer cell lines in vitro. researchgate.net

Studies on novel carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, displayed the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov

The pyridine scaffold is also a crucial component in many cytotoxic agents. researchgate.net Pyridine derivatives have been shown to exhibit a wide range of biological activities, including anticancer effects, by targeting various cellular mechanisms. researchgate.net For example, certain 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides have demonstrated very high activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 4–43 μM. mdpi.com

While these findings on related furan and pyridine derivatives are promising, specific data on the anticancer activity of this compound in hematological malignancies such as multiple myeloma (MM) and solid tumors like HCT-116 and MCF-7 are not explicitly detailed in the provided search results.

Table 1: In Vitro Anticancer Activity of Related Furan and Pyridine Derivatives

| Compound Class | Cell Line(s) | Activity | Reference |

| Carbamothioyl-furan-2-carboxamide Derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity | nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | 33.29% cell viability at 20 μg/mL | nih.gov |

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116, MCF-7, HeLa | IC50 = 4–43 μM | mdpi.com |

Anti-Inflammatory Effects

A related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been identified as an anti-inflammatory agent. nih.gov Its mechanism of action involves the inhibition of nitric oxide and tumor necrosis factor-alpha production. nih.gov The metabolism of FPP-3 has been investigated in rat liver microsomes and cytosols, identifying two major metabolites. nih.gov

While this points to the potential for pyridine-furan structures to possess anti-inflammatory properties, direct studies on the anti-inflammatory effects of this compound are not available in the provided search results.

In Vivo Efficacy Studies (Animal Models)

Information regarding in vivo efficacy studies of this compound in animal models is limited in the provided search results.

However, a lead molecule derived from the pyridine carboxamide scaffold, which was optimized from the initial hit MMV687254, demonstrated the ability to inhibit the growth of M. tuberculosis in a chronic mouse model of infection. nih.gov This finding is significant as it shows the potential for this class of compounds to be effective in a living organism.

Furthermore, studies on the fentanyl analogue, furanylfentanyl, which is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide, have been conducted in mice. nih.govunipd.it These studies investigated the in vivo effects on analgesia, motor impairment, and cardiorespiratory parameters. nih.govunipd.it While these studies are related to a different therapeutic area, they demonstrate that furan-2-carboxamide derivatives can be active in vivo.

More specific in vivo studies are necessary to evaluate the efficacy of this compound for its potential antibacterial, antitubercular, antiviral, anticancer, and anti-inflammatory activities in relevant animal models.

Antitumor Efficacy in Xenograft Models

No studies were identified that evaluated the antitumor efficacy of this compound in any cancer cell line or in vivo xenograft models. Therefore, no data on tumor growth inhibition, survival analysis, or other relevant endpoints are available.

Cognitive Enhancement in Neurological Disorder Models (for α7 nAChR agonists)

There is no published evidence to suggest that this compound acts as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Consequently, no preclinical studies on its potential for cognitive enhancement in models of neurological disorders could be found.

Anti-oedematous Effects in Inflammation Models

No preclinical data exists regarding the anti-oedematous or anti-inflammatory properties of this compound. Standard models of inflammation, such as carrageenan-induced paw edema, have not been used to evaluate this compound according to available literature.

Pharmacokinetic Profiling in Preclinical Species

The pharmacokinetic properties of this compound (e.g., absorption, distribution, metabolism, and excretion) have not been reported in any preclinical species.

Solid State Research and Crystallography of N Pyridin 4 Yl Furan 2 Carboxamide

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for N-(pyridin-4-yl)furan-2-carboxamide could be located. Such an analysis would be crucial for definitively determining its molecular and crystal structure.

Determination of Absolute Configuration and Conformation

Without experimental crystallographic data, the absolute configuration and the preferred solid-state conformation of this compound remain undetermined.

Elucidation of Molecular Packing and Intermolecular Interactions

Details regarding the molecular packing and the specific intermolecular interactions (such as hydrogen bonding, π-π stacking, or van der Waals forces) that govern the crystal lattice of this compound are not available in the absence of a determined crystal structure.

Polymorphism Studies

There are no published studies on the polymorphism of this compound.

Identification and Characterization of Different Crystalline Forms

As no polymorphism studies have been reported, there is no information on the existence of different crystalline forms (polymorphs) for this compound.

Impact of Polymorphism on Material Properties relevant for research (e.g., solubility for in vitro assays)

Given the lack of identified polymorphs, the impact of polymorphism on the material properties of this compound, such as its solubility for in vitro assays, has not been investigated or reported.

Advanced Research Directions and Future Perspectives for N Pyridin 4 Yl Furan 2 Carboxamide

Rational Design of Next-Generation Analogues

The development of next-generation analogues of N-(pyridin-4-yl)furan-2-carboxamide is a key step toward optimizing its potential as a therapeutic agent. Rational design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

The pyridine (B92270) and furan (B31954) rings are both highly versatile scaffolds in medicinal chemistry. The pyridine ring, an azaheterocycle, is a common feature in many FDA-approved drugs and is known to improve metabolic stability and cellular permeability. nih.gov Modifications can be readily made at various positions on the ring to fine-tune biological activity. nih.gov Similarly, the furan-carboxamide moiety is present in various biologically active compounds, including those targeting receptors and enzymes. nih.govnih.gov

Future design strategies for analogues could involve:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity for a specific biological target.

Modification of the Furan Ring: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrazole (B372694) to explore different interaction capabilities. mdpi.com For instance, research on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has shown that this core is amenable to creating potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Amide Linker Modification: The amide bond can be altered or constrained to improve metabolic stability or to orient the pyridine and furan rings in a more biologically active conformation.

Computational approaches such as molecular docking and dynamic simulations can predict how these modifications will affect the binding of the analogues to potential targets, thereby prioritizing the synthesis of the most promising compounds. mdpi.comnih.gov

Exploration of Novel Therapeutic Areas and Target Classes

While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest several promising therapeutic avenues for exploration. The furan-2-carboxamide core is a key feature in molecules designed as kinase inhibitors and anticancer agents. nih.gov

Potential therapeutic areas and target classes for investigation include:

Oncology: Given that derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis in tumors, this compound and its analogues could be investigated as potential anti-cancer agents. nih.gov Other kinase targets that are crucial in cancer progression, such as those in the EGFR or CDK families, could also be explored. mdpi.com

Carbonic Anhydrase Inhibition: Structurally related carboxamides have been successfully designed as inhibitors of human carbonic anhydrases (hCAs), particularly tumor-associated isoforms like hCA IX and hCA XII. nih.gov These enzymes are involved in pH regulation in hypoxic tumors, making them validated targets for cancer therapy. nih.gov

Neuropsychiatric Disorders: The pyridine moiety is a common feature in drugs targeting the central nervous system (CNS). nih.gov Furthermore, certain carboxamide derivatives have been developed as ligands for serotonin (B10506) receptors, which are implicated in disorders like anxiety and depression. nih.gov

A systematic screening of this compound against a panel of kinases, metalloenzymes, and CNS receptors could rapidly identify novel and clinically relevant biological activities.

Combination Therapies and Synergistic Effects

Once a primary therapeutic target and disease area are identified for this compound or its analogues, exploring combination therapies will be a critical next step. In complex diseases like cancer, combination therapies are often more effective than monotherapies, as they can target multiple pathways simultaneously and overcome drug resistance.

For example, if an analogue of this compound is developed as a VEGFR-2 inhibitor, it could be combined with:

Standard Chemotherapy: To attack cancer cells directly while the analogue inhibits the formation of new blood vessels that supply the tumor.

Immunotherapy: To enhance the immune system's ability to recognize and destroy cancer cells, a process that can be hindered by the tumor microenvironment, which is influenced by angiogenesis.

Other Targeted Therapies: Combining inhibitors of different signaling pathways (e.g., VEGFR and EGFR) can produce synergistic effects and lead to more durable responses.